Theobromine, 8-((2-aminoethyl)thio)-
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Overview
Description
Theobromine, 8-((2-aminoethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants Theobromine is known for its presence in chocolate and its mild stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of theobromine, 8-((2-aminoethyl)thio)- involves several steps. One common method starts with theobromine as the base compound. Theobromine is first reacted with oxalyl chloride to form an intermediate compound. This intermediate is then reacted with methylurea in the presence of a solvent and an acid-binding agent to form cyanoacetylurea. The cyanoacetylurea is further processed through a series of reactions involving liquid alkali, formic acid, and sodium nitrite to produce the final compound .
Industrial Production Methods
Industrial production of theobromine, 8-((2-aminoethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is refined through crystallization and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Theobromine, 8-((2-aminoethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Theobromine, 8-((2-aminoethyl)thio)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and bronchodilation.
Industry: Utilized in the development of new materials and as an additive in various products.
Mechanism of Action
The mechanism of action of theobromine, 8-((2-aminoethyl)thio)- involves its interaction with adenosine receptors. By antagonizing these receptors, the compound promotes the release of neurotransmitters, leading to increased cellular activity. This mechanism is similar to that of caffeine and other xanthine derivatives .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator effects.
Caffeine: A well-known stimulant with similar molecular structure.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects.
7-Methylxanthine: A derivative with unique properties compared to theobromine.
Uniqueness
Theobromine, 8-((2-aminoethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115050-23-2 |
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Molecular Formula |
C9H13N5O2S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
8-(2-aminoethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2S/c1-13-5-6(11-9(13)17-4-3-10)14(2)8(16)12-7(5)15/h3-4,10H2,1-2H3,(H,12,15,16) |
InChI Key |
ZSNGFDPZLVDCNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SCCN)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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